molecular formula C24H21ClN2O2 B12024261 4-((4-Chlorobenzyl)oxy)-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide CAS No. 769148-56-3

4-((4-Chlorobenzyl)oxy)-N'-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide

Katalognummer: B12024261
CAS-Nummer: 769148-56-3
Molekulargewicht: 404.9 g/mol
InChI-Schlüssel: LXKXUBIRXZUYCI-BIJLSAQLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide typically involves the reaction of 4-chlorobenzyl alcohol with benzohydrazide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography .

Analyse Chemischer Reaktionen

4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is believed to involve the inhibition of specific enzymes or the activation of certain receptors .

Vergleich Mit ähnlichen Verbindungen

4-((4-Chlorobenzyl)oxy)-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide can be compared with other similar compounds, such as:

    4-((4-Chlorobenzyl)oxy)-N’-(1-methyl-3-phenyl-2-propenylidene)benzohydrazide: This compound has a similar structure but differs in the position of the methyl group.

    3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N’-(2-methyl-3-phenyl-2-propenylidene)-1H-pyrazole-5-carbohydrazide: This compound has a pyrazole ring instead of a benzohydrazide moiety.

These compounds share similar chemical properties but may differ in their biological activities and applications.

Eigenschaften

CAS-Nummer

769148-56-3

Molekularformel

C24H21ClN2O2

Molekulargewicht

404.9 g/mol

IUPAC-Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-[(Z)-2-methyl-3-phenylprop-2-enylidene]amino]benzamide

InChI

InChI=1S/C24H21ClN2O2/c1-18(15-19-5-3-2-4-6-19)16-26-27-24(28)21-9-13-23(14-10-21)29-17-20-7-11-22(25)12-8-20/h2-16H,17H2,1H3,(H,27,28)/b18-15-,26-16+

InChI-Schlüssel

LXKXUBIRXZUYCI-BIJLSAQLSA-N

Isomerische SMILES

C/C(=C/C1=CC=CC=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Kanonische SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.